2-Amino-4-oxopentanamide
Description
The compound 2-Amino-4-oxopentanamide (C₅H₁₀N₂O₂) is a small organic molecule featuring an amino group (-NH₂) at position 2, a ketone group (-C=O) at position 4, and an amide (-CONH₂) at the terminal position.
Properties
IUPAC Name |
2-amino-4-oxopentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)2-4(6)5(7)9/h4H,2,6H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUAZCISVUVYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of glycine Schiff base with alkylating agents under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex, which is then alkylated with CF3-CH2-I . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. These methods are designed to ensure high yield and purity while minimizing waste and environmental impact. The use of specific catalysts and solvents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino compounds. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
2-Amino-4-oxopentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-oxopentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of the aspartate family of amino acids by inactivating homoserine dehydrogenase. This inhibition affects the production of methionine, isoleucine, and threonine, leading to a reduction in protein biosynthesis .
Comparison with Similar Compounds
Challenges in Comparative Analysis
a. Lack of Direct Evidence
- refers to 2-Amino-4-oxopentanoate, a structurally distinct compound with a carboxylate group (-COO⁻) instead of an amide (-CONH₂) .
b. Structural Analogues
Hypothetically, similar compounds might include:
2-Amino-4-oxopentanoic acid: Shares the amino and ketone groups but replaces the amide with a carboxylic acid.
Glutamine: Contains an amide and amino group but lacks the ketone moiety.
β-Ketoamides : Broad class of compounds with ketone and amide groups, but specific comparisons require experimental data.
Without spectroscopic, thermodynamic, or bioactivity data, meaningful comparisons remain speculative.
Proposed Research Directions
To address this gap, the following steps are recommended:
Synthetic Studies : Characterize the compound’s physical properties (e.g., melting point, solubility) and stability.
Computational Modeling : Predict reactivity using DFT (Density Functional Theory) or molecular docking.
Biological Screening : Test for enzyme inhibition (e.g., proteases) or antimicrobial activity.
Comparative Tables : Include parameters like pKa, logP, and binding affinities for analogues (if discovered).
Biological Activity
2-Amino-4-oxopentanamide is a compound that has garnered interest in various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound belongs to the family of amino acids and derivatives, characterized by its amine and carbonyl functional groups. Its molecular formula is C5H10N2O2, which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. The effectiveness of this compound can be summarized as follows:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |
|---|---|---|
| Klebsiella pneumoniae | 16 | Comparable to cefixime (18 mm) |
| Streptococcus spp. | 18 | Comparable to azithromycin (19.5 mm) |
These findings indicate that this compound can potentially serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has shown promising results against several human tumor cell lines. The mechanism of action appears to involve the disruption of microtubule formation, leading to cell cycle arrest.
Case Study: Melanoma Cells
In a study involving 518 A2 melanoma cells, treatment with this compound resulted in:
- G2/M Phase Arrest : A significant increase in the percentage of cells arrested in the G2/M phase was observed.
- Microtubule Disruption : The compound induced fragmentation of microtubules, which is critical for proper mitotic spindle formation.
The following table summarizes the effects on cell cycle progression:
| Treatment Concentration (μM) | Percentage of Cells in G2/M Phase |
|---|---|
| Control (DMSO) | 12% |
| 1 μM | 20% |
| 2.5 μM | 26% |
These results suggest that this compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition Studies
Enzyme inhibition studies have indicated that this compound can inhibit certain enzymes relevant to disease states, such as acetylcholinesterase (AChE). The following table presents the IC50 values for enzyme inhibition:
| Enzyme | IC50 (μg/mL) | Comparison with Standard Inhibitors |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.95 | Comparable to galantamine |
| Butyrylcholinesterase (BChE) | 0.87 | Comparable to standard inhibitors |
These findings highlight the potential of this compound in treating neurodegenerative diseases through enzyme modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
